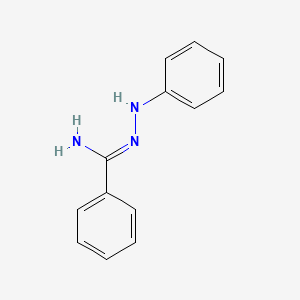
N'-phenylbenzenecarboximidohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-phenylbenzenecarboximidohydrazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a benzenecarboximidohydrazide moiety. It has garnered significant attention due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-phenylbenzenecarboximidohydrazide typically involves the reaction of benzenecarboximidoyl chloride with phenylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of N’-phenylbenzenecarboximidohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions: N’-phenylbenzenecarboximidohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of benzenecarboximidohydrazide derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N’-phenylbenzenecarboximidohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-phenylbenzenecarboximidohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with enzymes and proteins involved in microbial metabolism, leading to the inhibition of their activity.
Pathways Involved: It affects cellular processes such as DNA replication and protein synthesis, ultimately leading to the death of microbial cells.
Comparison with Similar Compounds
N’-phenylbenzenecarboximidohydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N’-phenylpicolinohydrazide, N’-phenylpyridylcarbohydrazide, and other phenyl-substituted hydrazides.
Uniqueness: Unlike its analogs, N’-phenylbenzenecarboximidohydrazide exhibits a broader spectrum of biological activities and higher potency against certain microbial strains.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N'-anilinobenzenecarboximidamide |
InChI |
InChI=1S/C13H13N3/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16) |
InChI Key |
ZOBKPJRHDMKXQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















